molecular formula C25H25N7O B2404073 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one CAS No. 1795303-70-6

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2404073
CAS No.: 1795303-70-6
M. Wt: 439.523
InChI Key: JQRNZEMVSDXSSI-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 4-position with a piperazine ring and at the 6-position with a 1H-1,2,4-triazole moiety. The structural complexity of this molecule suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors that recognize heterocyclic scaffolds .

Properties

IUPAC Name

3,3-diphenyl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O/c33-25(15-22(20-7-3-1-4-8-20)21-9-5-2-6-10-21)31-13-11-30(12-14-31)23-16-24(28-18-27-23)32-19-26-17-29-32/h1-10,16-19,22H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRNZEMVSDXSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound includes:

  • A triazole ring, which is known for its biological activity.
  • A pyrimidine moiety that contributes to its pharmacological properties.
  • A piperazine group that enhances binding affinity to biological targets.
  • A diphenylpropanone core that is often associated with various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells with low toxicity towards normal cells .
    • In vitro studies have demonstrated that compounds with similar structures exhibit IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines .
  • Antimicrobial Properties :
    • The triazole and pyrimidine components are known for their antimicrobial effects. Research indicates that triazole derivatives can inhibit fungal growth and bacterial proliferation .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. This includes potential inhibition of phosphotyrosine protein phosphatases which are critical in cellular signaling pathways associated with cancer .

Case Studies

Several studies have explored the efficacy of this compound and its analogs:

StudyFindings
Study 1 Evaluated the cytotoxicity of related triazole derivatives against MCF-7 (breast cancer) cell line, showing significant activity with IC50 values ranging from 27.3 μM to 43.4 μM .
Study 2 Investigated the antimicrobial properties of similar triazole compounds, revealing effective inhibition against various bacterial strains .
Study 3 Focused on the synthesis and biological evaluation of diphenylpropanone derivatives, highlighting their anticancer potential through apoptosis induction in tumor cells .

Pharmacological Profiles

The pharmacological profiles of compounds related to this compound indicate a broad spectrum of activity:

Activity TypeMechanismReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of microbial growth
Enzyme InhibitionTargeting phosphotyrosine pathways

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. Studies have shown that derivatives similar to this compound can effectively inhibit the growth of various bacterial strains and fungi. For instance, a study highlighted the broad-spectrum antimicrobial properties of triazole-containing compounds against pathogens such as Staphylococcus aureus and Candida albicans .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A recent study focused on developing inhibitors targeting the RNA-dependent RNA polymerase of influenza viruses. The incorporation of triazole and pyrimidine rings in the structure was found to enhance binding affinity to viral proteins, suggesting potential as an antiviral agent .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Some studies have reported that similar triazole derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting tumor cell proliferation . The presence of the piperazine group may enhance the compound's ability to penetrate cellular membranes, making it a candidate for further investigation in cancer therapy.

Case Study 1: Antimicrobial Evaluation

In a study evaluating various triazole derivatives for antimicrobial activity, compounds were tested against standard bacterial and fungal strains using serial dilution methods. Results indicated that certain derivatives exhibited significant antimicrobial efficacy compared to control groups .

CompoundBacterial StrainInhibition Zone (mm)
AE. coli15
BS. aureus18
CC. albicans20

Case Study 2: Antiviral Activity Against Influenza

Another study focused on evaluating the antiviral activity of similar triazole derivatives against influenza virus strains. The results demonstrated that specific derivatives could inhibit viral replication by disrupting protein-protein interactions essential for viral assembly .

CompoundIC50 (µM)EC50 (µM)
D510
E1525

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

  • 1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one (): This compound replaces the 1,2,4-triazole with a 2-methylimidazole group on the pyrimidine ring. Imidazoles generally exhibit stronger hydrogen-bonding capabilities due to their dual nitrogen lone pairs, which may enhance binding affinity in certain biological targets.
  • Pyrazolo[3,4-d]pyrimidines (): Derivatives like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine feature fused pyrazole-pyrimidine systems.

Piperazine Substituent Variations

  • 1-(4-Benzhydryl-piperazin-1-yl)-3,3-diphenylpropan-1-one ():
    The benzhydryl (diphenylmethyl) group on piperazine increases steric bulk compared to the pyrimidine-linked piperazine in the target compound. This modification could reduce solubility but enhance membrane permeability due to heightened lipophilicity.

  • 4-[4-[4-(4-Methoxyphenyl)-piperazin-1-yl]-phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (): This compound substitutes the diphenylpropanone group with a methoxyphenyl-piperazine-triazolone system.

Ketone Group Modifications

  • 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one derivatives (): The replacement of diphenylpropanone with a butanone group linked to a trifluoromethylphenyl-piperazine reduces aromatic interactions.
  • 3-(Propan-2-yl)imidazolidin-2-one derivatives (): Pramiconazole, an antifungal agent, uses an imidazolidinone ring instead of a propanone group. This modification introduces additional hydrogen-bond acceptors, which may improve target selectivity but reduce blood-brain barrier penetration compared to the target compound’s diphenylpropanone.

Structural and Functional Data Table

Compound Name Heterocyclic Core Piperazine Substituent Ketone/Functional Group Key Features
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one (Target) Pyrimidine-1,2,4-triazole 3,3-Diphenylpropan-1-one Propan-1-one High lipophilicity; balanced π-π stacking and hydrogen-bonding potential
1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one () Pyrimidine-imidazole Phenylpropan-1-one Propan-1-one Enhanced hydrogen-bonding; reduced aromatic interactions
1-(4-Benzhydryl-piperazin-1-yl)-3,3-diphenylpropan-1-one () N/A Benzhydryl Propan-1-one High steric bulk; potential solubility limitations
Pramiconazole () Triazole-dioxolane Imidazolidin-2-one Imidazolidinone Antifungal activity; enhanced metabolic stability

Key Research Findings

  • Bioactivity : Compounds with 1,2,4-triazole-pyrimidine cores (e.g., the target compound) show promise in kinase inhibition due to their ability to mimic ATP’s purine ring .
  • Metabolic Stability: The diphenylpropanone group in the target compound may slow hepatic metabolism compared to smaller ketone derivatives (e.g., butanone in ) .
  • Solubility : Piperazine-linked triazoles (e.g., ) exhibit improved aqueous solubility over benzhydryl derivatives (), suggesting a trade-off between lipophilicity and bioavailability .

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on YieldReference
SolventDMF or THF±15%
Temperature80–90°C±20%
CatalystPd(PPh₃)₄ (5 mol%)+30%
Reaction Time12–18 hrs±10%

Q. Table 2. Computational vs. Experimental Activation Energies

Reaction StepCalculated ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)Deviation
Triazole Coupling22.324.1+1.8
Piperazine Substitution18.917.5-1.4

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